molecular formula C9H15N3O B13163615 5-Butoxy-2-hydrazinylpyridine

5-Butoxy-2-hydrazinylpyridine

Katalognummer: B13163615
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: YAQORZLHLICJQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butoxy-2-hydrazinylpyridine is a chemical compound with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.23 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring substituted with a butoxy group and a hydrazinyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-2-hydrazinylpyridine typically involves the reaction of a pyridine halide with hydrazine hydrate in the presence of a solvent. One common method includes mixing pyridine halide A with hydrazine hydrate and a solvent I, such as N,N-dimethylpropanolamine, which acts as an acid-binding agent . The reaction is promoted under basic conditions with mixed catalysts to improve selectivity and reaction speed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Butoxy-2-hydrazinylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.

    Substitution: The butoxy and hydrazinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Butoxy-2-hydrazinylpyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Butoxy-2-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form bonds with various biological molecules, potentially inhibiting or modifying their functions. This interaction can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Butoxy-2-hydrazinylpyridine is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interactions with other molecules and its overall effectiveness in various applications.

Eigenschaften

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

(5-butoxypyridin-2-yl)hydrazine

InChI

InChI=1S/C9H15N3O/c1-2-3-6-13-8-4-5-9(12-10)11-7-8/h4-5,7H,2-3,6,10H2,1H3,(H,11,12)

InChI-Schlüssel

YAQORZLHLICJQZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CN=C(C=C1)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.